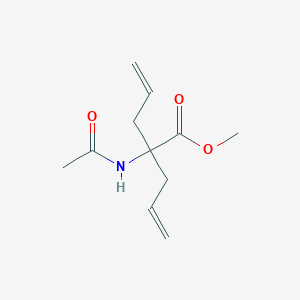
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is a chemical compound with the molecular formula C6H3F2N3O and a molecular weight of 171.1 g/mol . This compound is characterized by the presence of a cyano group at the 5-position, a difluoromethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the cyano, difluoromethyl, and hydroxyl groups onto the pyrimidine ring. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Análisis De Reacciones Químicas
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Cyano-6-difluoromethyl-4-hydroxypyrimidine involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
5-Cyano-6-difluoromethyl-4-hydroxypyrimidine can be compared with other pyrimidine derivatives such as 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives. While both classes of compounds share the pyrimidine scaffold, the presence of the difluoromethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity. Similar compounds include 5-cyano-6-phenyl-2,4-disubstituted pyrimidines, which have been studied for their antitumor activity .
Propiedades
Número CAS |
425395-57-9 |
|---|---|
Fórmula molecular |
C6H3F2N3O |
Peso molecular |
171.10 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H3F2N3O/c7-5(8)4-3(1-9)6(12)11-2-10-4/h2,5H,(H,10,11,12) |
Clave InChI |
PXWWQSCWVTXNEF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=O)N1)C#N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
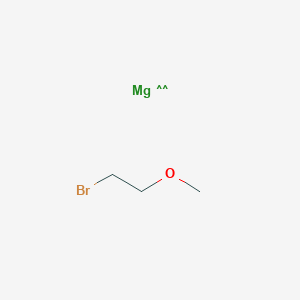
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
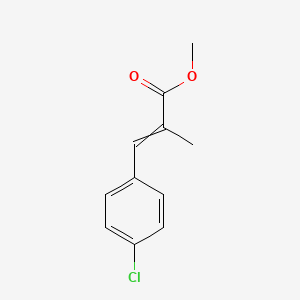
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
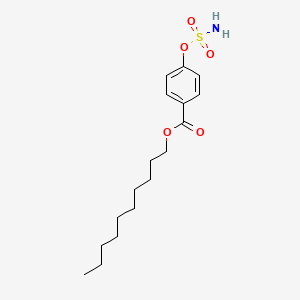
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)

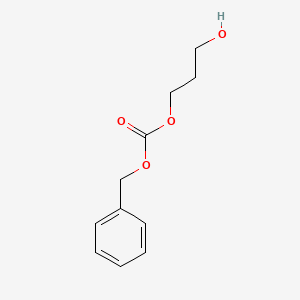
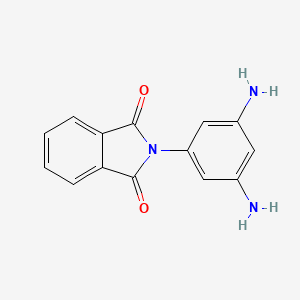
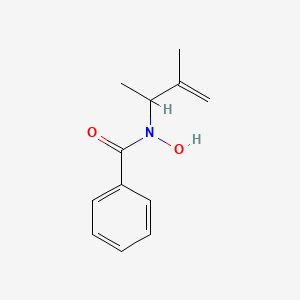
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

